molecular formula C16H16ClN3 B2951642 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile CAS No. 338793-76-3

2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile

Cat. No. B2951642
M. Wt: 285.78
InChI Key: GQKPZAQJUMQJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile, also known as 2A6TBCPN, is an organic compound that has recently become of interest in the scientific community due to its potential applications in various fields. It is a derivative of the heterocyclic compound nicotinonitrile, which is a nitrogen-containing organic compound. This derivative has a unique structure and properties that make it a promising candidate for use in a variety of scientific research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile can be achieved through a multi-step reaction pathway involving the conversion of readily available starting materials into the desired product.

Starting Materials
4-chlorobenzaldehyde, malononitrile, tert-butylamine, acetic anhydride, sodium ethoxide, acetic acid, ammonium chloride, sodium hydroxide, ethanol, wate

Reaction
Step 1: Condensation of 4-chlorobenzaldehyde and malononitrile in the presence of sodium ethoxide to form 4-chloro-2-cyano-3-(methyleneamino)but-2-enoic acid ethyl ester, Step 2: Cyclization of the ethyl ester with ammonium chloride in ethanol to form 2-amino-4-chloro-6-(ethylamino)pyridine, Step 3: Alkylation of the pyridine with tert-butylamine in acetic acid to form 2-amino-4-chloro-6-(tert-butylamino)pyridine, Step 4: Acetylation of the amine with acetic anhydride in the presence of sodium acetate to form 2-acetamido-4-chloro-6-(tert-butylamino)pyridine, Step 5: Deacetylation of the amide with sodium hydroxide in water to form 2-amino-4-chloro-6-(tert-butylamino)nicotinonitrile, Step 6: Final deprotection of the tert-butyl group with trifluoroacetic acid to form 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile

Scientific Research Applications

2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile has been studied for its potential applications in various scientific research areas. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neuronal transmission. This makes it a promising candidate for use in the development of drugs to treat neurological disorders such as Alzheimer’s disease. In addition, 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. This makes it a promising candidate for use in the development of anti-inflammatory drugs.

Mechanism Of Action

2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile has been found to act as an inhibitor of acetylcholinesterase and COX-2 enzymes. Acetylcholinesterase is an enzyme involved in the regulation of neuronal transmission, and it is inhibited by 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile. This inhibition can lead to increased levels of acetylcholine, which is a neurotransmitter involved in the regulation of various cognitive processes. Similarly, COX-2 is an enzyme involved in the regulation of inflammation, and it is inhibited by 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile. This inhibition can lead to decreased levels of pro-inflammatory molecules, which can reduce inflammation.

Biochemical And Physiological Effects

2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile has been found to have a number of biochemical and physiological effects. Its inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can improve cognitive function and memory. Its inhibition of COX-2 can lead to decreased levels of pro-inflammatory molecules, which can reduce inflammation. In addition, 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile has been found to have antioxidant and neuroprotective effects, which can be beneficial for neurological disorders.

Advantages And Limitations For Lab Experiments

2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a cost-effective option for research. Another advantage is that it has a wide range of potential applications in scientific research, which makes it a versatile compound. A limitation is that it is a relatively new compound, so not much is known about its long-term effects or safety.

Future Directions

There are a number of potential future directions for research on 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile. One potential direction is to investigate its potential use in the development of drugs to treat neurological disorders such as Alzheimer’s disease. Another potential direction is to investigate its potential use in the development of anti-inflammatory drugs. Additionally, further research could be done to investigate its long-term effects and safety.

properties

IUPAC Name

2-amino-6-tert-butyl-4-(4-chlorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3/c1-16(2,3)14-8-12(13(9-18)15(19)20-14)10-4-6-11(17)7-5-10/h4-8H,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKPZAQJUMQJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C2=CC=C(C=C2)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile

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